N-Tosyl-5-bromo-4,7-diazaindole

Vue d'ensemble

Description

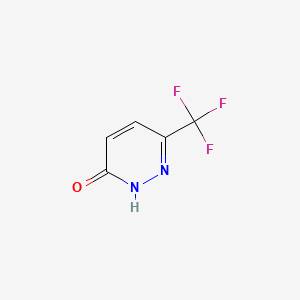

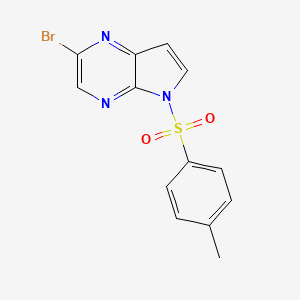

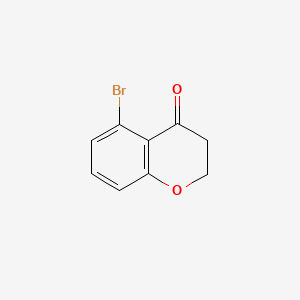

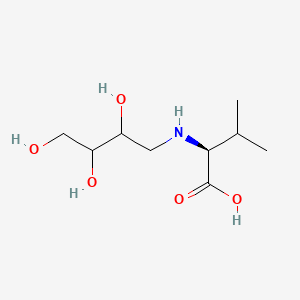

N-Tosyl-5-bromo-4,7-diazaindole is a chemical compound with the molecular formula C13H10BrN3O2S . It is an intermediate of upadacitinib, also known as upadacitinib intermediate, or upadacitinib impurity 2 .

Synthesis Analysis

The synthesis of N-Tosyl-5-bromo-4,7-diazaindole involves a one-step reaction route . The reaction mixture is slowly poured into ice water and added 2.5 N NaOH in water. The sediment is filtered to collect and stirred 3 times with cold water. Finally, the collected products are filtered and dried to a constant weight in a vacuum oven at about 55 °C to obtain N-Tosyl-5-bromo-4,7-diazaindole .Molecular Structure Analysis

The molecular structure of N-Tosyl-5-bromo-4,7-diazaindole is represented by the molecular formula C13H10BrN3O2S .Chemical Reactions Analysis

N-Tosyl-5-bromo-4,7-diazaindole is an intermediate in the synthesis of upadacitinib . The reaction involves the addition of 2.5 N NaOH in water to the reaction mixture .Physical And Chemical Properties Analysis

N-Tosyl-5-bromo-4,7-diazaindole has a density of 1.7±0.1 g/cm3 and a boiling point of 499.6±55.0 °C at 760 mmHg . It also has a molar refractivity of 82.0±0.5 cm3, a polar surface area of 73 Å2, and a molar volume of 208.6±7.0 cm3 .Applications De Recherche Scientifique

Intermediate in Pharmaceutical Synthesis

This compound is known to be an intermediate in the synthesis of Upadacitinib . Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1) and is used for the treatment of immune system diseases such as psoriatic arthritis, rheumatoid arthritis, and Crohn’s disease .

Research in Immune System Diseases

Given its role in the synthesis of Upadacitinib, this compound could be used in research related to immune system diseases. This could include studying the mechanisms of these diseases or testing new treatments .

Development of JAK Inhibitors

As a part of Upadacitinib, which is a JAK inhibitor, this compound could be used in the development of other JAK inhibitors. These inhibitors are a class of drugs that function by inhibiting the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), thereby interfering with the JAK-STAT signaling pathway .

Mécanisme D'action

- Role : Upadacitinib selectively inhibits JAK1, which plays a crucial role in immune system regulation. By modulating JAK1 activity, upadacitinib impacts immune responses and inflammatory pathways .

- Resulting Changes : Inhibition of JAK1 leads to downstream effects, including modulation of cytokine signaling pathways. This can suppress inflammation and immune responses .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

N-Tosyl-5-bromo-4,7-diazaindole can cause skin irritation, severe eye irritation, and possibly respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZKBENCNNDLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680926 | |

| Record name | 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | |

CAS RN |

1201186-54-0 | |

| Record name | 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598230.png)

![Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B598232.png)